molecular formula C22H23NO4 B12309178 2-(Fmoc-amino)-4-cyclopropylbutanoic acid

2-(Fmoc-amino)-4-cyclopropylbutanoic acid

Cat. No.: B12309178
M. Wt: 365.4 g/mol
InChI Key: RFARSMCKSWZMRL-UHFFFAOYSA-N
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Description

Significance of Non-Canonical Amino Acids in Peptide Science and Medicinal Chemistry

The incorporation of ncAAs into peptide chains offers a powerful strategy to overcome some of the inherent limitations of natural peptides as therapeutic agents, such as poor metabolic stability and limited conformational diversity. nih.gov By introducing novel side chains or backbone modifications, scientists can fine-tune the physicochemical properties of peptides, leading to enhanced stability against enzymatic degradation, improved receptor binding affinity and selectivity, and better control over the peptide's three-dimensional structure. nih.gov This has profound implications for the development of new drugs, as it allows for the creation of peptide-based therapeutics with improved pharmacokinetic profiles and biological activities.

The use of ncAAs is not limited to therapeutic applications. They are also invaluable tools for fundamental research, enabling the study of protein folding, enzyme mechanisms, and molecular recognition processes. By strategically placing ncAAs with unique functionalities, such as fluorescent probes or photo-crosslinkers, researchers can gain unprecedented insights into complex biological systems.

The Cyclopropyl (B3062369) Moiety: A Conformationally Restrictive Element in Bioactive Molecules

The cyclopropyl group, a three-membered carbocyclic ring, is a fascinating structural motif that has garnered significant attention in medicinal chemistry. Its small size and strained ring structure impart unique conformational properties to molecules. When incorporated into a molecule, the cyclopropyl group acts as a rigid scaffold, restricting the conformational freedom of the surrounding chemical bonds. This conformational constraint can be highly advantageous in the design of bioactive molecules, as it can pre-organize the molecule into a specific conformation that is optimal for binding to a biological target. nih.gov

The rigid nature of the cyclopropyl group can lead to an increase in binding affinity by reducing the entropic penalty associated with the loss of conformational freedom upon binding. Furthermore, the introduction of a cyclopropyl moiety can enhance the metabolic stability of a molecule by shielding adjacent chemical bonds from enzymatic degradation.

Overview of 2-(Fmoc-amino)-4-cyclopropylbutanoic Acid as a Key Building Block in Academic Research

This compound is a chiral, non-canonical amino acid that features a cyclopropyl group at the end of its aliphatic side chain. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it particularly well-suited for use in solid-phase peptide synthesis (SPPS), the most common method for artificially producing peptides. The Fmoc group is stable under the conditions required for peptide bond formation but can be readily removed under mild basic conditions, allowing for the stepwise addition of amino acids to a growing peptide chain.

This building block provides a means to introduce a conformationally restricted element into a specific position within a peptide sequence. The cyclopropyl group, situated at the gamma-carbon of the amino acid side chain, can influence the local conformation of the peptide backbone and the orientation of the side chain itself. This can lead to the stabilization of specific secondary structures, such as turns or helices, which can be crucial for biological activity.

While detailed research findings on the specific applications of this compound are not extensively documented in publicly available literature, its structural features suggest its utility in the design of peptide-based inhibitors, receptor ligands, and other bioactive peptides where conformational control is a key design element. The ability to introduce a rigid, lipophilic cyclopropyl group can also be used to modulate the pharmacokinetic properties of a peptide, such as its membrane permeability and metabolic stability.

Below are the key properties of the two enantiomers of this compound:

Table 1: Properties of this compound Enantiomers
Property(R)-2-(Fmoc-amino)-4-cyclopropylbutanoic acid(S)-2-(Fmoc-amino)-4-cyclopropylbutanoic acid
CAS Number2349578-60-3 gla.ac.uk2350690-47-8 gla.ac.uk
Molecular FormulaC22H23NO4 gla.ac.ukC22H23NO4 gla.ac.uk
Molecular Weight365.43 g/mol gla.ac.uk365.43 g/mol gla.ac.uk
IUPAC Name(2R)-4-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-cyclopropylbutanoic acid gla.ac.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H23NO4

Molecular Weight

365.4 g/mol

IUPAC Name

4-cyclopropyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C22H23NO4/c24-21(25)20(12-11-14-9-10-14)23-22(26)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19-20H,9-13H2,(H,23,26)(H,24,25)

InChI Key

RFARSMCKSWZMRL-UHFFFAOYSA-N

Canonical SMILES

C1CC1CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

Integration of 2 Fmoc Amino 4 Cyclopropylbutanoic Acid into Peptide and Peptidomimetic Scaffolds

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of 2-(Fmoc-amino)-4-cyclopropylbutanoic acid into a growing peptide chain is achieved through standard SPPS protocols. bachem.com This method involves the stepwise addition of amino acids to a peptide chain anchored to an insoluble resin support. altabioscience.combachem.com The Fmoc group provides temporary protection for the α-amino group and is selectively removed with a mild base, typically a solution of piperidine (B6355638) in an organic solvent, before the next amino acid is coupled. chempep.compeptide.com

The efficiency of the coupling reaction is critical for the successful synthesis of the target peptide. While the cyclopropyl (B3062369) group is relatively small, it can introduce some steric hindrance that may affect coupling kinetics compared to simpler amino acids like alanine. To ensure complete incorporation and maximize yield, optimization of the coupling conditions is often necessary.

Key Optimization Strategies:

Choice of Coupling Reagent: The selection of an appropriate activating agent is paramount. Acyluronium/aminium-based reagents such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and TBTU, or acylphosphonium reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are widely used and highly effective for most coupling reactions, including those involving sterically hindered amino acids. chempep.commerckmillipore.com The in-situ formation of active esters, such as OBt esters in the presence of TBTU, facilitates the reaction. chempep.com

Reaction Time and Temperature: Extending the coupling reaction time or performing double couplings (repeating the coupling step) can help drive the reaction to completion. nih.gov In some automated synthesizers, microwave irradiation is employed to accelerate the synthetic steps, which can be particularly useful for difficult couplings. bachem.com

Monitoring: The progress of the synthesis can be monitored to ensure reactions are complete. The strong UV absorbance of the Fmoc group allows for quantitative monitoring of the deprotection step, ensuring the full availability of the N-terminal amine for the subsequent coupling. altabioscience.combachem.comchempep.com

Coupling ReagentActivator ClassTypical SolventNotes on Application
HBTU/TBTUAcyluronium/AminiumDMF or NMPHighly efficient and commonly used in automated SPPS; requires a non-nucleophilic base like DIPEA. chempep.comchapman.edu
PyBOPAcylphosphoniumDMF or NMPEffective for hindered couplings and known to suppress racemization. merckmillipore.com
DCC/HOBtCarbodiimideDMF or DCM/DMFThe classical coupling method; less common now due to potential side reactions and the formation of insoluble urea (B33335) byproducts. chempep.com
HATUAcyluronium/AminiumDMF or NMPOften used for difficult cyclization reactions and for coupling sterically demanding residues. nih.gov

During the iterative cycles of Fmoc-SPPS, several side reactions can occur, leading to impurities and reduced yield. While not specific to this compound, these are general considerations during the synthesis of any peptide.

Diketopiperazine (DKP) Formation: This side reaction is particularly prevalent at the dipeptide stage, where the deprotected N-terminal amino group can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP. iris-biotech.depeptide.com This is more common with C-terminal proline residues but can occur with other amino acids. peptide.com Using sterically bulky resins like 2-chlorotrityl chloride resin can inhibit this reaction. chempep.compeptide.com

Aspartimide Formation: When sequences contain an aspartic acid residue, the peptide backbone nitrogen can attack the side-chain ester, forming a five-membered succinimide (B58015) ring (aspartimide). chempep.comiris-biotech.de This process is catalyzed by the basic conditions of Fmoc deprotection and can lead to epimerization and the formation of β-peptides. iris-biotech.depeptide.com The use of protecting groups that hinder this cyclization can mitigate the problem. peptide.com

Racemization: Loss of stereochemical integrity can occur during the activation step of the amino acid, although the use of urethane-based protecting groups like Fmoc generally suppresses this pathway. bibliomed.orgnih.gov Careful selection of coupling reagents and bases is important, as some combinations can increase the risk of racemization, especially for sensitive residues like cysteine. chempep.com

Incomplete Deprotection: Incomplete removal of the Fmoc group results in deletion sequences where an amino acid is missing from the final peptide. iris-biotech.de Extending the deprotection time or using a stronger base cocktail, for example by adding a small amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), can ensure complete deprotection. peptide.comiris-biotech.de

Design and Synthesis of Peptidomimetics Incorporating this compound

Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved properties, such as enhanced metabolic stability and better receptor selectivity. magtech.com.cnnih.gov The incorporation of non-natural amino acids like 2-amino-4-cyclopropylbutanoic acid is a key strategy in peptidomimetic design. nih.gov

A major goal in peptidomimetic design is to reduce the conformational flexibility inherent in many linear peptides. By locking the peptide into a specific, biologically active conformation, binding affinity and selectivity can be significantly improved. magtech.com.cnmagtech.com.cnnih.gov The cyclopropyl group of 2-amino-4-cyclopropylbutanoic acid is a powerful tool for achieving this.

Methods for Conformational Restriction:

The introduction of conformationally constrained amino acids has a direct impact on the stability and flexibility of the peptide backbone.

Proteolytic Stability: Natural peptides are often rapidly degraded by proteases in vivo, limiting their therapeutic potential. nih.govmagtech.com.cn The unusual structure of 2-amino-4-cyclopropylbutanoic acid can sterically hinder the approach of proteases, making the adjacent peptide bonds less susceptible to enzymatic cleavage. This modification can significantly increase the peptide's half-life. nih.govnih.gov The incorporation of D-amino acids or other non-natural residues is a well-established strategy for improving metabolic stability. nih.govnih.gov

Reduced Flexibility and Entropy: By restricting the number of accessible conformations, the cyclopropyl group helps to pre-organize the peptide into a shape that is favorable for binding to its biological target. nih.gov This reduces the entropic penalty that must be paid upon binding, which can lead to higher binding affinity. nih.gov While some flexibility is often required for a peptide to adapt to its binding site, excessive flexibility can be detrimental. The controlled reduction in flexibility afforded by residues like 2-amino-4-cyclopropylbutanoic acid is a key principle in rational drug design. magtech.com.cn

Development of Constrained Peptides and Cyclic Analogs through this compound Inclusion

The synthesis of cyclic peptides is a powerful strategy to enhance stability, receptor affinity, and selectivity. nih.govnih.govmdpi.com this compound can be readily incorporated into linear peptide precursors destined for cyclization.

The general process involves synthesizing the linear peptide sequence on a solid support using Fmoc-SPPS. nih.govnih.govnih.gov After the linear chain is assembled, it is cleaved from the resin. The cyclization step is typically performed in a highly dilute solution to favor the intramolecular reaction over intermolecular polymerization. nih.gov Various cyclization strategies can be employed:

Head-to-Tail Cyclization: The N-terminal amine is reacted with the C-terminal carboxylic acid to form a peptide bond, creating a fully cyclic backbone. nih.gov

Side-Chain Cyclization: Covalent bonds can be formed between the side chains of two amino acids within the peptide, such as the formation of a disulfide bridge between two cysteine residues or a lactam bridge between the side chains of aspartic acid and lysine. nih.govnih.gov

Conformational Analysis and Structural Characterization of Peptides Containing 2 Fmoc Amino 4 Cyclopropylbutanoic Acid

Spectroscopic Analysis of Conformational Features

Spectroscopic methods are invaluable for probing the secondary structures and molecular interactions within peptides. Techniques like Circular Dichroism (CD) and Fourier-Transform Infrared (FTIR) spectroscopy provide global conformational information in various environments. nih.govamericanpeptidesociety.org

Circular Dichroism (CD) spectroscopy is a powerful technique for rapidly evaluating the secondary structure of peptides in solution by measuring the differential absorption of circularly polarized light. americanpeptidesociety.orgnih.gov The resulting spectrum provides a signature for the dominant types of secondary structure present, such as α-helices, β-sheets, and random coils. americanpeptidesociety.orgunits.it

Peptides containing 2-amino-4-cyclopropylbutanoic acid can be analyzed by CD spectroscopy to determine how the cyclopropyl (B3062369) moiety influences folding. For example, α-helical structures are characterized by distinct negative bands around 222 nm and 208 nm, and a strong positive band near 190-195 nm. units.it In contrast, β-sheets typically show a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.org A disordered or random coil conformation generally presents a strong negative band below 200 nm. units.it Monitoring conformational changes in response to environmental factors like pH or temperature is also a common application of CD spectroscopy. americanpeptidesociety.orgnih.gov

Table 1: Characteristic CD Wavelengths for Peptide Secondary Structures

Secondary Structure Positive Maximum (nm) Negative Minimum/Minima (nm)
α-Helix ~190-195 ~208 and ~222
β-Sheet ~195-197 ~217-218
Random Coil - <200 (strong)

Fourier-Transform Infrared (FTIR) spectroscopy provides detailed information about a peptide's secondary structure by analyzing its vibrational modes. nih.gov The amide I band, which appears between 1600 cm⁻¹ and 1700 cm⁻¹, is particularly sensitive to the peptide backbone conformation and hydrogen-bonding patterns. nih.gov This region arises primarily from C=O stretching vibrations of the peptide bonds. researchgate.net

The frequency of the amide I band can distinguish between different secondary structures. For instance, α-helical structures typically show a band around 1652-1655 cm⁻¹, while 3₁₀-helices appear at a slightly higher frequency near 1664 cm⁻¹. researchgate.net β-sheets are associated with a prominent band at a lower frequency, often around 1620-1640 cm⁻¹, while random coil conformations are generally observed near 1642 cm⁻¹. researchgate.net Therefore, FTIR can be effectively used to assess the structural impact of incorporating the cyclopropyl-containing amino acid. nih.govresearchgate.net

Table 2: FTIR Amide I Band Frequencies for Peptide Conformations

Conformation Typical Amide I Frequency (cm⁻¹)
α-Helix ~1652-1655
3₁₀-Helix ~1664
β-Sheet ~1620-1640
Random Coil ~1642

X-ray Crystallography and NMR Spectroscopy for Three-Dimensional Structure Elucidation

To obtain high-resolution, three-dimensional structural information, X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the principal techniques. While X-ray crystallography provides a static picture of the peptide in a crystal lattice, NMR reveals the structure and dynamics in solution. chemrxiv.org

NMR spectroscopy is essential for studying peptide conformation in solution. researchgate.net A suite of 1D and 2D NMR experiments, such as COSY, TOCSY, and NOESY, allows for the assignment of all proton resonances and the determination of through-bond and through-space connectivities. uzh.ch NOESY data is particularly crucial as it provides distance restraints between protons that are close in space, which are then used to calculate the three-dimensional structure. uzh.chbakerlab.org Studies have shown that the cyclopropyl group can exert a specific and measurable influence on local conformation. For example, in one study on formyl tripeptides, the presence of a cyclopropyl group was shown to significantly favor the E conformation about the formamide (B127407) functionality compared to a similar peptide containing an isopropyl group. nih.gov

Table 3: Influence of Cyclopropyl Group on Formamide Isomer Distribution

Peptide Residue at Position 1 Z Isomer Distribution (in CDCl₃) E Isomer Distribution (in CDCl₃)
1-amino-1-cyclopropane carboxylic acid 64% 36%
α-amino isobutyric acid 91% 9%

Computational Modeling and Molecular Dynamics Simulations of Cyclopropyl-Modified Peptides

Computational methods, including molecular modeling and molecular dynamics (MD) simulations, are powerful tools for exploring the conformational landscape of peptides. nih.govsemanticscholar.org These approaches can predict stable structures, simulate dynamic behavior, and calculate the free energy differences between various conformations. biorxiv.org

For cyclopropyl-modified peptides, MD simulations using force fields like AMBER and CHARMM can elucidate how the rigid cyclopropyl ring restricts the available conformational space. biorxiv.orgmdpi.com Advanced techniques such as replica-exchange molecular dynamics (REMD) can enhance sampling to overcome energy barriers and provide a more complete picture of the peptide's flexibility and preferred structures. biorxiv.org Such computational studies have been instrumental in the de novo design of macrocyclic peptides, where the conformational propensity of a peptide is explicitly considered to design molecules that favor a specific, biologically active shape. bakerlab.orgnih.govosti.gov These simulations can predict the rank order of experimental activity and provide models that have been validated by X-ray crystallography. nih.gov

Influence of the Cyclopropyl Moiety on Secondary and Tertiary Peptide Structures

The cyclopropyl group exerts a profound influence on peptide structure primarily through steric and electronic effects. researchgate.net The inherent rigidity of the three-membered ring significantly restricts the rotation of adjacent single bonds, a phenomenon known as "cyclopropylic strain". researchgate.net This constraint directly impacts the peptide backbone torsion angles (phi and psi) near the modified residue, effectively pre-organizing the local conformation. researchgate.net

Mechanistic Insights into Bioactivity Modulation Via 2 Fmoc Amino 4 Cyclopropylbutanoic Acid Incorporation

Enhancing Metabolic Stability of Peptides and Peptidomimetics

A significant hurdle in the development of peptide-based therapeutics is their susceptibility to rapid degradation by proteases in the body, leading to short plasma half-lives. researchgate.netmdpi.com The introduction of unnatural amino acids, such as 2-amino-4-cyclopropylbutanoic acid, is a well-established strategy to overcome this limitation. researchgate.netnih.govmdpi.com The presence of the cyclopropyl (B3062369) group in the side chain introduces a novel structural element that is not readily recognized by the active sites of common peptidases.

Table 1: Strategies for Enhancing Peptide Metabolic Stability

Modification StrategyMechanism of ActionRepresentative Example
Incorporation of Unnatural Amino Acids Steric hindrance prevents recognition and cleavage by proteases. mdpi.comresearchgate.netOctreotide (contains D-Trp and a D-amino alcohol). mdpi.com
Peptide Cyclization Restricts conformation and protects terminal ends from exopeptidases. nih.govCyclosporine (highly stable to gastrointestinal peptidases). nih.gov
N- and C-Terminal Modification Blocks action of exopeptidases (aminopeptidases and carboxypeptidases). nih.govN-acetylation or C-terminal amidation.
PEGylation Increases hydrodynamic radius, reducing renal clearance. nih.govPEGylated interferon-alpha-2b. nih.gov

Fine-tuning Receptor Binding and Selectivity through Conformational Constraint

The biological activity of a peptide is intrinsically linked to the three-dimensional conformation it adopts when binding to its target receptor. nih.gov Most linear peptides are highly flexible in solution, which results in a significant entropic penalty upon binding, thereby reducing affinity. nih.gov The incorporation of 2-amino-4-cyclopropylbutanoic acid introduces a rigid cyclopropane (B1198618) ring into the side chain, which severely restricts the available conformational space of the peptide backbone and the side chain itself. researchgate.netannualreviews.orgresearchgate.net

This conformational constraint can "lock" the peptide into a bioactive conformation that is pre-organized for optimal interaction with the receptor. nih.govannualreviews.org This pre-organization minimizes the entropic loss upon binding and can lead to a substantial increase in binding affinity and potency. nih.gov Furthermore, the rigid structure can enhance selectivity. Different receptor subtypes may bind the same endogenous peptide in slightly different conformations; by constraining the peptide to a specific shape, it is possible to design ligands that are highly selective for one receptor subtype over others. iupac.org

A study on constrained analogues of the glutamate (B1630785) receptor ligand 2-amino-4-phosphonobutanoic acid (AP4) demonstrated this principle effectively. The (E)- and (Z)-cyclopropyl analogues showed markedly different selectivities for receptors in different neuronal pathways of the rat hippocampus, a direct result of their fixed conformations. nih.gov This highlights how the defined stereochemistry of a cyclopropane ring can be used to probe receptor-bound conformations and fine-tune selectivity. nih.gov

Table 2: Impact of Conformational Constraint on Receptor Interaction

Constraining ElementEffect on Peptide StructureConsequence for Receptor Binding
Cyclopropane Ring Restricts side-chain (χ) and backbone (φ, ψ) dihedral angles. researchgate.netnih.govPre-organizes peptide into a bioactive conformation, potentially increasing affinity and selectivity. nih.goviupac.org
N-Methylation Restricts backbone torsion, can favor turn conformations. annualreviews.orgCan enhance receptor binding by stabilizing a specific secondary structure.
Lactam Bridge (Cyclization) Covalently links side chains to create a macrocycle, reducing overall flexibility. mdpi.comSignificantly reduces entropic penalty upon binding, often leading to higher potency. nih.gov

Modulation of Enzymatic Recognition and Inhibition by Cyclopropyl Amino Acids

The same structural features that confer metabolic stability also make cyclopropyl-containing amino acids valuable components of enzyme inhibitors. By mimicking the transition state of an enzymatic reaction or by presenting a novel pharmacophore that can bind tightly within an enzyme's active site, peptidomimetics containing these residues can act as potent and selective inhibitors.

The rigid cyclopropane moiety can orient the functional groups of the inhibitor in a precise spatial arrangement that maximizes binding interactions with the enzyme's active site. This can lead to inhibitors with high potency. For example, cyclopropane-derived peptidomimetics have been successfully designed as highly potent inhibitors of HIV-1 protease. researchgate.net In one study, replacing a portion of a known inhibitor with a trisubstituted cyclopropane structure resulted in pseudopeptides with Ki values in the low nanomolar range, comparable to the parent drug. researchgate.net The cyclopropane ring was shown to enforce a linear, extended conformation that closely matched the biologically active conformation of the more flexible inhibitor. researchgate.net

While specific studies detailing the use of 2-amino-4-cyclopropylbutanoic acid in this context are limited, its structural properties make it a candidate for designing inhibitors against proteases or other enzymes that recognize substrates with long, aliphatic side chains, such as leucine (B10760876) or methionine. The cyclopropyl group could interact with hydrophobic pockets within the active site while the rest of the peptide scaffold engages in other critical binding interactions.

Stereochemical Influence on Pharmacological Performance and Structure-Activity Relationships

Stereochemistry is a critical determinant of pharmacological activity, and the rigid, defined geometry of the cyclopropane ring makes its stereoisomers powerful tools in structure-activity relationship (SAR) studies. sci-hub.se 2-amino-4-cyclopropylbutanoic acid has two chiral centers, leading to four possible stereoisomers. The Fmoc-protected versions of the (S)- and (R)-amino acids are commercially available, allowing for their specific incorporation into peptides.

This principle was clearly illustrated in a study of cyclopropyl analogues of the glutamate receptor ligand AP4. nih.gov The (Z)- and (E)-isomers, which represent different spatial arrangements of the functional groups around the cyclopropane ring, were synthesized and tested. In the lateral perforant path of the hippocampus, both isomers were equipotent. However, in the medial perforant path, the (E)-isomer was nearly 20 times more potent than the (Z)-isomer, demonstrating that the receptor in this pathway has a much stricter requirement for the precise spatial orientation of the ligand's functional groups. nih.gov Such findings are invaluable for building pharmacophore models and designing more potent and selective drugs.

Table 3: Example of Stereochemical Influence on Biological Activity Data from a study on analogous cyclopropyl-containing compounds, (Z)- and (E)-2-amino-2,3-methano-4-phosphonobutanoic acid, as inhibitors of synaptic transmission. nih.gov

Compound (Stereoisomer)IC₅₀ in Lateral Perforant Path (µM)IC₅₀ in Medial Perforant Path (µM)
(Z)-Isomer 181580
(E)-Isomer 1781

Applications in Designing Ligands and Building Blocks for Targeted Molecular Interactions (e.g., Integrin Ligands, Kinase Inhibitors)

2-(Fmoc-amino)-4-cyclopropylbutanoic acid is a valuable building block for synthesizing complex molecular architectures designed to interact with specific biological targets like integrins and kinases. nih.govnih.gov These target classes are often modulated by protein-protein or protein-peptide interactions, making conformationally constrained peptidomimetics particularly effective ligands.

Integrin Ligands: Integrins are cell surface receptors that mediate cell adhesion, and their ligands often contain specific recognition motifs, such as the RGD (Arg-Gly-Asp) sequence. Constraining the conformation of these peptide motifs can lead to highly potent and selective integrin ligands. iupac.org While direct examples using 2-amino-4-cyclopropylbutanoic acid are not prominent, the principle of using constrained amino acids to mimic or stabilize the bioactive conformation of an integrin-binding loop is well-established. The cyclopropyl residue can serve as a scaffold to correctly position the key pharmacophoric groups for optimal interaction with the integrin binding pocket.

Advanced Research Directions and Future Prospects for 2 Fmoc Amino 4 Cyclopropylbutanoic Acid

Expansion of Chemical Space for Cyclopropyl-Containing Unnatural Amino Acids

The incorporation of cyclopropane (B1198618) rings into molecules is a significant strategy in medicinal chemistry. iris-biotech.debohrium.com The cyclopropyl (B3062369) group, as a bioisosteric replacement for other groups, can introduce conformational rigidity, which may lead to more favorable binding to biological targets. iris-biotech.debohrium.com The use of 2-(Fmoc-amino)-4-cyclopropylbutanoic acid and other cyclopropyl-containing unnatural amino acids allows for the exploration of a wider range of chemical structures and properties. scripps.edunih.gov This expansion of chemical space is crucial for the discovery of novel therapeutic agents with improved efficacy and selectivity. nih.govmdpi.com

The synthesis of diverse cyclopropyl-containing amino acids provides a toolkit for medicinal chemists to fine-tune the properties of drug candidates. wipo.intnih.gov By systematically modifying the structure of peptides and other molecules with these building blocks, researchers can investigate structure-activity relationships and optimize pharmacological profiles. bohrium.comresearchgate.net

High-Throughput Synthesis and Screening of Libraries Incorporating this Building Block

The development of high-throughput synthesis and screening methods has revolutionized drug discovery. nih.gov These technologies enable the rapid generation and evaluation of large libraries of compounds, accelerating the identification of promising new drug leads. digitellinc.comacs.org The use of this compound in these libraries allows for the systematic exploration of the effects of the cyclopropyl moiety on biological activity. nih.gov

The Fmoc protecting group is well-suited for solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide and library synthesis. acs.orgnih.govthieme-connect.com This compatibility allows for the efficient incorporation of this compound into peptide libraries. Various techniques, such as phage display and cell-surface display, can then be used to screen these libraries against biological targets to identify high-affinity binders. nih.govdigitellinc.com

Table 1: Comparison of Library Screening Techniques

Technique Description Advantages
Phage Display Peptides are expressed on the surface of bacteriophages. nih.govacs.org High-throughput, cost-effective, large library sizes. nih.gov
Cell-Surface Display Peptides are displayed on the surface of microbial cells. nih.gov Allows for direct selection of binders using methods like FACS. digitellinc.com

Applications in Fragment-Based Drug Discovery and Lead Optimization

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying novel drug candidates. drugdiscoverychemistry.comnih.gov This method involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. nih.govnih.gov Once a fragment hit is identified, it can be optimized into a more potent lead compound. creative-peptides.comnih.gov

The cyclopropyl group in this compound makes it an attractive fragment for FBDD. iris-biotech.de Its rigid nature can provide valuable information about the shape and properties of the target's binding site. bohrium.com By incorporating this amino acid into fragment libraries, researchers can explore new chemical space and identify novel starting points for drug design. drugdiscoverychemistry.comrsc.org

In the lead optimization phase, this compound can be used to modify and enhance the properties of existing lead compounds. creative-peptides.comnih.gov The introduction of the cyclopropyl group can improve metabolic stability, bioavailability, and target affinity. iris-biotech.debohrium.com

Development of Novel Bioconjugates and Modified Peptides

Bioconjugation, the covalent attachment of molecules to biomolecules, is a widely used technique in biotechnology and medicine. nih.govsemanticscholar.orgacs.org Unnatural amino acids, such as this compound, provide unique chemical handles for site-specific bioconjugation. tandfonline.comnih.gov This allows for the precise attachment of drugs, imaging agents, and other molecules to proteins and peptides. nih.govsemanticscholar.org

The incorporation of this compound into peptides can also lead to the development of modified peptides with enhanced therapeutic properties. nih.gov The cyclopropyl group can increase resistance to enzymatic degradation, prolonging the peptide's half-life in the body. wipo.intnih.gov Furthermore, the conformational constraints imposed by the cyclopropyl ring can lead to peptides with improved binding affinity and selectivity. iris-biotech.debohrium.com

Computational Design and Prediction of Structure-Activity Relationships for Cyclopropyl-Modified Biomolecules

Computational methods are increasingly used in drug discovery to design and evaluate new molecules. nih.govnih.gov Molecular modeling, molecular dynamics simulations, and other computational tools can be used to predict the three-dimensional structure of cyclopropyl-modified biomolecules and their interactions with biological targets. researchgate.netmdpi.com

These computational approaches can guide the design of new compounds with improved properties. mdpi.com By predicting the effects of cyclopropyl modification on binding affinity and other pharmacological parameters, researchers can prioritize the synthesis of the most promising candidates. nih.gov This integration of computational and experimental approaches can significantly accelerate the drug discovery process. nih.govresearchgate.net

Table 2: Computational Tools in Drug Design

Tool Application
Molecular Docking Predicts the binding orientation of a molecule to a target protein. nih.gov
Molecular Dynamics (MD) Simulations Simulates the movement of atoms and molecules to study conformational changes and binding stability. nih.govresearchgate.net
Quantitative Structure-Activity Relationship (QSAR) Relates the chemical structure of a molecule to its biological activity.

Q & A

Q. What are the recommended protocols for synthesizing 2-(Fmoc-amino)-4-cyclopropylbutanoic acid in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer: The compound is typically synthesized using standard Fmoc-SPPS protocols. Key steps include:
  • Resin Activation: Use Rink amide or Wang resin for C-terminal anchoring .
  • Coupling: Activate the Fmoc-protected amino acid with HBTU (1.0 eq) and HOBt (1.0 eq) in NMP, with DIEA (2.0 eq) as the base. Reaction times of 1–2 hours at room temperature are standard .
  • Deprotection: Remove the Fmoc group with 20% piperidine in DMF for 2 × 5 minutes .
  • Cyclopropane Handling: Due to steric effects, perform double coupling (2 × 40-minute reactions) to ensure complete incorporation .

Q. How should this compound be purified post-synthesis?

  • Methodological Answer: Post-cleavage (using TFA:thioanisole:EDT:H2O, 90:5:3:2), purification involves:
  • Precipitation: Add cold methyl tert-butyl ether (MTBE) to the cleavage mixture, centrifuge, and wash the pellet .
  • Chromatography: Use reverse-phase HPLC (C18 column) with gradients of 0.1% TFA in water and acetonitrile. Monitor purity at 220 nm .
  • Lyophilization: Freeze-dry the pure fractions for long-term storage .

Q. What are the optimal storage conditions to prevent degradation of this compound?

  • Methodological Answer: Store lyophilized powder at –20°C in airtight, light-resistant containers with desiccants (e.g., silica gel). For solutions, use anhydrous DMF or NMP and store under argon to minimize hydrolysis .

Advanced Research Questions

Q. How can steric hindrance from the cyclopropyl group affect coupling efficiency, and how can this be mitigated?

  • Methodological Answer: The cyclopropane ring introduces steric bulk, slowing acylation. Mitigation strategies include:
  • Coupling Reagents: Use HATU instead of HBTU for higher reactivity .
  • Extended Reaction Times: Increase coupling duration to 2–4 hours .
  • Microwave-Assisted Synthesis: Apply 30-second microwave pulses at 50°C to enhance kinetics .
  • Backbone Protection: Employ pseudoproline dipeptides to reduce aggregation .

Q. What analytical methods are recommended for identifying impurities in synthesized batches?

  • Methodological Answer:
  • HPLC-MS: Use a C18 column with ESI-MS detection to identify truncated sequences or de-Fmoc byproducts (e.g., m/z shifts corresponding to –Fmoc loss) .
  • NMR: Analyze 1^1H and 13^{13}C spectra in DMSO-d6 to detect residual solvents (e.g., ethyl acetate) or incomplete deprotection (e.g., piperidine adducts) .
  • Chiral GC: Verify enantiomeric purity if racemization is suspected during synthesis .

Q. How does the cyclopropane ring influence the compound’s stability under acidic conditions?

  • Methodological Answer: The cyclopropane ring is susceptible to acid-catalyzed ring-opening due to strain. Stability tests show:
  • TFA Sensitivity: Exposure to >50% TFA for >2 hours leads to ring cleavage. Use milder cleavage cocktails (e.g., 95% TFA with scavengers) .
  • Deprotection Limits: Avoid prolonged piperidine treatment (>10 minutes) to prevent degradation .

Q. What strategies exist for incorporating this compound into peptide sequences with bulky residues (e.g., Trp, Tyr)?

  • Methodological Answer: To avoid aggregation or incomplete coupling:
  • Solvent Optimization: Use DMSO:NMP (1:4) to improve solubility of bulky residues .
  • Orthogonal Protection: Temporarily protect the cyclopropane moiety with Alloc groups, removed later via Pd(0) catalysis .
  • Segment Condensation: Synthesize shorter peptide fragments separately and ligate using native chemical ligation .

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